Compound Description: This compound is a quinoline acrylamide derivative found to exhibit significant cytotoxic activity against the MCF7 breast cancer cell line. It demonstrated higher activity than the reference drug doxorubicin, with an IC50 value of 29.8 μmol L−1. []
Relevance: Both this compound and 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide share a core structure of 2-cyanoacrylamide. They differ in their aromatic substitutions at the amide nitrogen and the alkene substituent. The presence of similar pharmacophores suggests potential for overlapping biological activities. []
Compound Description: This compound is a quinoline derivative containing a chromene-3-carboxamide moiety. It exhibited significant cytotoxic activity against the MCF7 breast cancer cell line, with an IC50 value of 39.0 μmol L−1, outperforming doxorubicin as a reference drug. []
Relevance: While structurally distinct from 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide, both compounds belong to the broader category of quinoline derivatives and demonstrate promising anti-cancer activity against the MCF7 cell line. This suggests that exploring variations within these structural classes might yield further insights into structure-activity relationships and potential drug candidates. []
Compound Description: This compound, a quinoline acrylamide derivative, exhibited notable cytotoxic activity against the MCF7 breast cancer cell line, with an IC50 value of 40.0 μmol L−1, surpassing the reference drug doxorubicin. []
Relevance: Similar to 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide, this compound shares the core structure of 2-cyanoacrylamide and features a quinoline moiety. The variations lie in the substituents on the phenyl ring attached to the alkene and the substitution pattern on the quinoline ring. Despite these differences, their shared pharmacophores and biological activity against the same cancer cell line highlight them as structurally-related compounds. []
Compound Description: This compound, classified as a quinoline derivative with a penta-2,4-dienamide moiety, demonstrated significant cytotoxic activity against the MCF7 breast cancer cell line, achieving an IC50 value of 40.4 μmol L−1. This activity surpassed that of the reference drug, doxorubicin. []
Relevance: Sharing the quinoline and cyano groups with 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide, this compound highlights the significance of these structural features for potential anti-cancer activity. Despite the extended conjugated system in the penta-2,4-dienamide moiety compared to the prop-2-enamide in the main compound, their shared pharmacophores and activity against MCF7 cells place them in a related category. []
Compound Description: This compound is an alkylidene-substituted dihydrooxazolone. Researchers have identified a second, triclinic polymorph of this compound. []
Relevance: This compound shares the 4-methylphenyl and oxazol-5(4H)-one moieties with 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide. While it lacks the cyanoacrylamide group, the significant structural overlap, especially around the oxazolone ring, makes it a relevant compound for comparison. The existence of different polymorphs also suggests the potential for diverse biological activities depending on the solid-state structure. []
Compound Description: This compound is another example of an alkylidene-substituted dihydrooxazolone, incorporating a thiophene ring in its structure. Its crystal structure reveals orientational disorder of the thienyl group in each of its two independent molecules. []
Relevance: Though structurally distinct from 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide, both share the oxazol-5(4H)-one core. This shared feature, combined with the presence of aromatic rings directly attached to the oxazolone ring in both compounds, makes it relevant for comparing potential structure-activity relationships. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.